7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii
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Overview
Description
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii is a natural product found in Plectranthus barbatus with data available.
Scientific Research Applications
Chemical Composition and Isolation
- Chemical Isolation : A study identified various labdane diterpenoids in Coleus forskohlii, including 6-acetyl-1-deoxyforskolin and 6-acetyl-1,9-dideoxyforskolin. These compounds were isolated using chromatographic techniques and spectroscopic methods, highlighting the complex chemical composition of the plant (Xu & Kong, 2006).
Pharmacological Applications
- Drug Metabolism Induction : Forskolin and its analogs like 1,9-dideoxyforskolin can induce CYP3A gene expression, functioning as agonists of the pregnane X receptor. This suggests potential applications in influencing drug metabolism (Ding & Staudinger, 2005).
- Antifungal Activity : Different solvent extracts of Coleus forskohlii, containing compounds like 1,9-dideoxy-7-deacetylforskohlin, demonstrated significant antifungal effects, especially against Candida albicans. This suggests potential applications in developing antifungal pharmaceuticals (D.S. & Lakshmankumar, 2015).
Biochemical Analysis and Structural Studies
- Bioactive Compound Analysis : Studies on the minor diterpenes from Coleus forskohlii, including the structural analysis of compounds like 1,9-dideoxy coleonol-B, provide insights into the plant's biochemical profile, crucial for understanding its therapeutic potential (Roy et al., 1993).
Impact on Cytochrome P450 Induction
- Cytochrome P450 Induction : A study evaluating the effect of Coleus forskohlii and its constituents, including 1,9-dideoxyforskolin, on cytochrome P450 mRNA expression, found no significant induction. This suggests a low potential for herb-drug interactions based on CYP450 induction (Nagarajappa et al., 2015).
properties
CAS RN |
64657-19-8 |
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Product Name |
7-Deacetyl-1,9-dideoxyforskolin from Coleus forskohlii |
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-5,6-dihydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O4/c1-7-18(4)11-12(21)14-19(5)10-8-9-17(2,3)15(19)13(22)16(23)20(14,6)24-18/h7,13-16,22-23H,1,8-11H2,2-6H3/t13-,14+,15-,16-,18-,19+,20-/m0/s1 |
InChI Key |
PNQDGVYRLQBNOL-GPRZKFDUSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H]([C@@H]([C@@]3([C@@H]2C(=O)C[C@](O3)(C)C=C)C)O)O)(C)C |
SMILES |
CC1(CCCC2(C1C(C(C3(C2C(=O)CC(O3)(C)C=C)C)O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C(C3(C2C(=O)CC(O3)(C)C=C)C)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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